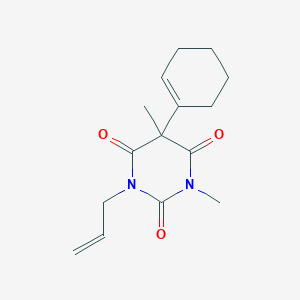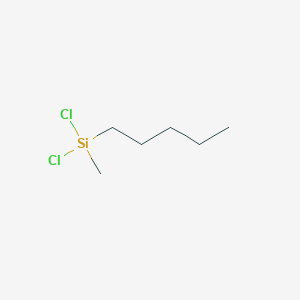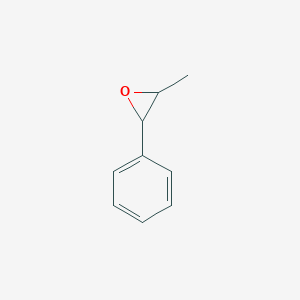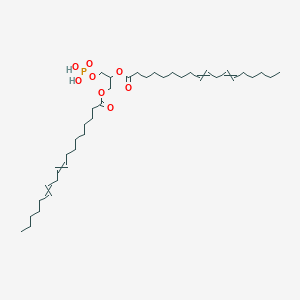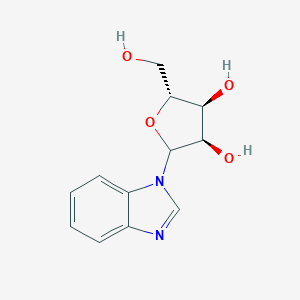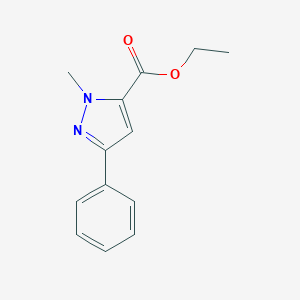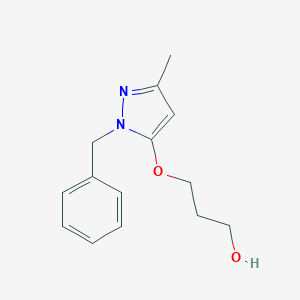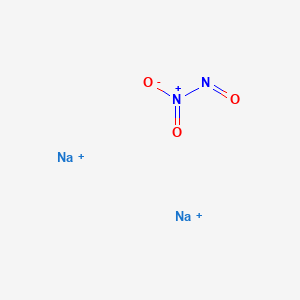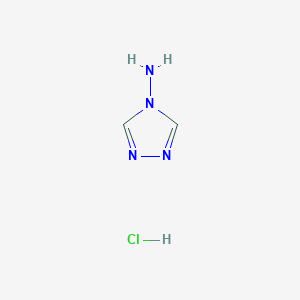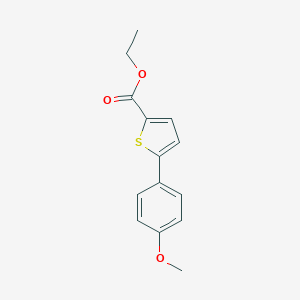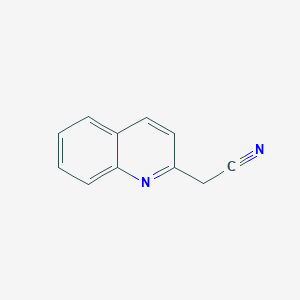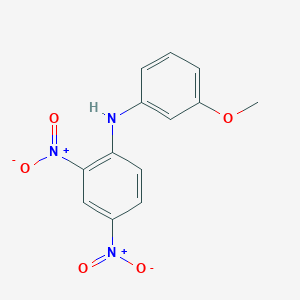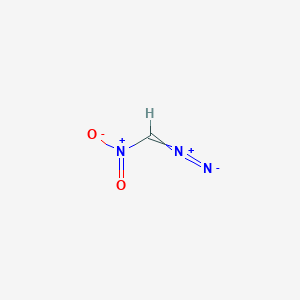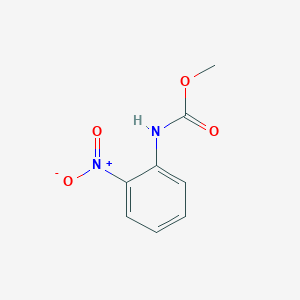
Carbamic acid, (2-nitrophenyl)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (2-nitrophenyl)-, methyl ester is a chemical compound that has gained significant attention among researchers due to its potential applications in various fields. It is also known as Methyl 2-nitrophenyl carbamate and has the chemical formula C8H8N2O4. This compound is synthesized through a simple and efficient method, which makes it an attractive option for researchers.
Wirkmechanismus
The mechanism of action of Carbamic acid, (2-nitrophenyl)-, methyl ester is not well understood. However, it is believed to act as an acetylcholinesterase inhibitor. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of this enzyme leads to an increase in acetylcholine levels, which can have various physiological effects.
Biochemische Und Physiologische Effekte
Carbamic acid, (2-nitrophenyl)-, methyl ester has been shown to have various biochemical and physiological effects. It has been reported to have antitumor, anti-inflammatory, and antimicrobial activities. This compound has also been shown to have an inhibitory effect on acetylcholinesterase, which can lead to an increase in acetylcholine levels. Increased acetylcholine levels can have various physiological effects such as increased heart rate, increased respiratory rate, and increased gastrointestinal motility.
Vorteile Und Einschränkungen Für Laborexperimente
Carbamic acid, (2-nitrophenyl)-, methyl ester has several advantages for lab experiments. It is a simple and efficient compound to synthesize, and it is readily available. This compound has also been shown to have various scientific research applications, which make it an attractive option for researchers. However, one of the limitations of this compound is that its mechanism of action is not well understood, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the research of Carbamic acid, (2-nitrophenyl)-, methyl ester. One of the future directions is to further investigate its mechanism of action. Understanding the mechanism of action can provide insights into the physiological effects of this compound and its potential applications in various fields. Another future direction is to explore the synthesis of derivatives of Carbamic acid, (2-nitrophenyl)-, methyl ester. Derivatives of this compound can have different properties and can be used for various applications. Finally, future research can explore the potential use of Carbamic acid, (2-nitrophenyl)-, methyl ester as a fluorescent probe for the detection of various biomolecules.
Conclusion:
Carbamic acid, (2-nitrophenyl)-, methyl ester is a chemical compound with various scientific research applications. It is synthesized through a simple and efficient method and has been shown to have antitumor, anti-inflammatory, and antimicrobial activities. This compound has also been used in the synthesis of various biologically active molecules. However, its mechanism of action is not well understood, which can make it challenging to interpret the results of experiments. Future research can explore its mechanism of action, the synthesis of derivatives, and its potential use as a fluorescent probe.
Synthesemethoden
Carbamic acid, (2-nitrophenyl)-, methyl ester is synthesized through the reaction of 2-nitrophenol with methyl chloroformate in the presence of a base such as sodium carbonate or potassium carbonate. The reaction is carried out at room temperature, and the product is obtained in high yield. The chemical reaction can be represented as follows:
2-nitrophenol + methyl chloroformate → Carbamic acid, (2-nitrophenyl)-, methyl ester + hydrogen chloride
Wissenschaftliche Forschungsanwendungen
Carbamic acid, (2-nitrophenyl)-, methyl ester has various scientific research applications. It has been used as a reagent in the synthesis of various compounds such as carbamate esters, ureas, and amides. This compound has also been used as a starting material for the synthesis of biologically active molecules such as antitumor agents, anti-inflammatory agents, and antimicrobial agents. Carbamic acid, (2-nitrophenyl)-, methyl ester has also been used in the synthesis of fluorescent probes, which can be used for the detection of various biomolecules.
Eigenschaften
CAS-Nummer |
13725-30-9 |
|---|---|
Produktname |
Carbamic acid, (2-nitrophenyl)-, methyl ester |
Molekularformel |
C8H8N2O4 |
Molekulargewicht |
196.16 g/mol |
IUPAC-Name |
methyl N-(2-nitrophenyl)carbamate |
InChI |
InChI=1S/C8H8N2O4/c1-14-8(11)9-6-4-2-3-5-7(6)10(12)13/h2-5H,1H3,(H,9,11) |
InChI-Schlüssel |
WOOLAWXOCLBPTI-UHFFFAOYSA-N |
SMILES |
COC(=O)NC1=CC=CC=C1[N+](=O)[O-] |
Kanonische SMILES |
COC(=O)NC1=CC=CC=C1[N+](=O)[O-] |
Andere CAS-Nummern |
13725-30-9 |
Synonyme |
N-(2-Nitrophenyl)carbamic acid methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



